molecular formula C26H30N2O5 B13397270 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13397270
M. Wt: 450.5 g/mol
InChI Key: MLWNAAGBZTXNOG-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected dipeptide derivative, structurally composed of L-isoleucine (Ile) and L-proline (Pro) residues. Its IUPAC name reflects the Fmoc group attached to the isoleucine backbone and the pyrrolidine-2-carboxylic acid moiety (a proline derivative). Key identifiers include:

  • CAS Number: Multiple synonyms (e.g., Fmoc-Ile-Pro-OH, MFCD00237659) and CAS-associated entries are listed, confirming its identity as a peptide synthesis intermediate .
  • Applications: Primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy, enabling sequential coupling and deprotection .

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H30N2O5/c1-3-16(2)23(24(29)28-14-8-13-22(28)25(30)31)27-26(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)

InChI Key

MLWNAAGBZTXNOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-L-proline” typically involves solid-phase peptide synthesis. This method allows for the step-by-step assembly of the peptide chain while it is attached to an insoluble resin support. The fluorenylmethoxycarbonyl group is introduced by reacting the amino group with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

In industrial settings, the synthesis of “N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-L-proline” is often carried out using automated peptide synthesizers. These machines can perform the repetitive steps of solid-phase peptide synthesis efficiently, allowing for the large-scale production of peptides. The final product is typically purified using reverse-phase high-performance liquid chromatography to achieve high purity .

Mechanism of Action

The mechanism of action of “N-(9-Fluorenylmethoxycarbonyl)-L-isoleucyl-L-proline” involves the protection of the amino terminus of peptides during synthesis. The fluorenylmethoxycarbonyl group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The removal of the fluorenylmethoxycarbonyl group is facilitated by the base-labile nature of the protecting group, which is rapidly cleaved by bases such as piperidine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of Fmoc-protected amino acid derivatives. Below is a comparative analysis with structurally related analogs:

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) CAS Number
1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid Ile-Pro dipeptide with Fmoc on Ile and pyrrolidine-2-carboxylic acid (Pro derivative) Likely ~C30H35N3O5 ~550 (estimated) Multiple (e.g., MFCD00237659)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring instead of pyrrolidine; acetic acid substituent C22H22N2O4 378.43 180576-05-0
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid Propan-2-yl (isopropyl) substituent on pyrrolidine at position 2 C23H25NO4 379.45 2137686-87-2
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-allylpyrrolidine-2-carboxylic acid Allyl group on pyrrolidine (position 2); stereospecific (S-configuration) Likely C23H23NO4 ~377.44 STA-AA12734 (vendor-specific)

Key Comparative Insights

Backbone Modifications: The target compound’s pyrrolidine-2-carboxylic acid (Pro derivative) contrasts with piperazine-acetic acid (), which lacks the cyclic secondary amine of proline. Piperazine derivatives may exhibit altered solubility and hydrogen-bonding capacity .

Functional Group Reactivity :

  • The allyl group in ’s compound introduces unsaturation, enabling click chemistry or thiol-ene reactions, unlike the saturated side chain in the target compound .
  • Diastereomer mixtures (e.g., ) complicate purification and chiral resolution, whereas stereospecific variants () ensure consistency in asymmetric synthesis .

Applications in Synthesis: The target compound’s Fmoc-Ile-Pro-OH structure is critical for incorporating Ile-Pro motifs into peptides, whereas piperazine derivatives () are more suited for non-peptidic scaffolds (e.g., small-molecule inhibitors) . Allyl-substituted pyrrolidines () may serve as clickable handles for bioconjugation, a feature absent in the target compound .

Research Findings and Practical Considerations

  • Solubility : Fmoc-protected proline derivatives (e.g., target compound) typically exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DCM), critical for SPPS . Piperazine analogs () may show improved aqueous solubility due to the acetic acid moiety .
  • Stability : The Fmoc group’s UV sensitivity and base-labile nature are consistent across all compounds, requiring anhydrous conditions during synthesis .
  • Commercial Availability : Vendor-specific catalog numbers (e.g., STA-AA12734 in ) highlight commercial accessibility for some analogs, while others (e.g., ) are less commonly listed .

Biological Activity

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to a class of amino acids and derivatives. The unique structure of this compound, which includes a pyrrolidine ring and a fluorenyl group, suggests potential biological activities that could be relevant in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N1O4C_{23}H_{29}N_{1}O_{4} with a molecular weight of approximately 397.49 g/mol. The presence of the fluorenyl group enhances lipophilicity, which may influence its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, suggesting that modifications to the fluorenyl or pyrrolidine portions can enhance this activity.

2. Neuroprotective Effects

Studies have reported that analogs of this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve modulation of neuroinflammatory pathways and protection against oxidative stress.

3. Anti-inflammatory Properties

The compound may also exert anti-inflammatory effects by influencing cytokine production and immune responses. This activity is crucial for developing therapeutics aimed at inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Modifications to the fluorenyl or pyrrolidine moieties can significantly impact its biological efficacy. For example:

Modification Effect on Activity
Fluorenyl group enhancementIncreased lipophilicity and receptor binding
Pyrrolidine ring alterationsVariability in enzyme interactions
Carboxylic acid functionalityInfluence on solubility and bioavailability

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations, indicating potential as an antimicrobial agent.
  • Neuroprotection Research : In vitro studies showed that structural analogs could protect neuronal cells from apoptosis induced by oxidative stress, suggesting therapeutic potential for neurodegenerative conditions.
  • Inflammatory Response Modulation : Experiments indicated that certain derivatives could downregulate pro-inflammatory cytokines in macrophage cultures, highlighting their potential in treating inflammatory diseases.

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